molecular formula C14H29NO2 B14708795 Valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester CAS No. 22632-78-6

Valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester

Cat. No.: B14708795
CAS No.: 22632-78-6
M. Wt: 243.39 g/mol
InChI Key: RNPQWASFZKHZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester is a chemical compound that belongs to the ester class of organic compounds. Esters are derived from carboxylic acids and alcohols. This particular ester is synthesized from valeric acid, which is a straight-chain alkyl carboxylic acid, and 2-(diethylamino)ethanol. Valeric acid is known for its unpleasant odor and is found in the perennial flowering plant Valeriana officinalis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester typically involves the esterification of valeric acid with 2-(diethylamino)ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In industrial settings, valeric acid can be produced by the oxo process from 1-butene and syngas, forming valeraldehyde, which is then oxidized to valeric acid. The esterification process is similar to the laboratory method but is scaled up to accommodate larger quantities. The reaction parameters such as catalyst weight, reaction time, alcohol molar ratio, and reaction temperature are optimized to achieve high conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases in biological systems, releasing valeric acid and 2-(diethylamino)ethanol. These products can then interact with various enzymes and receptors, influencing metabolic pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester is unique due to its specific structure, which combines the properties of valeric acid and 2-(diethylamino)ethanol. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

22632-78-6

Molecular Formula

C14H29NO2

Molecular Weight

243.39 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-propylpentanoate

InChI

InChI=1S/C14H29NO2/c1-5-9-13(10-6-2)14(16)17-12-11-15(7-3)8-4/h13H,5-12H2,1-4H3

InChI Key

RNPQWASFZKHZRN-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)OCCN(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.